Cas no 2172241-94-8 (2-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidoacetic acid)
L'acido 2-2-ciclobutil-3-({(9H-fluoren-9-il)metossicarbonil}ammino)-N-metilpropanamidoacetico è un composto organico complesso utilizzato principalmente nella sintesi peptidica. La sua struttura combina un gruppo protettivo Fmoc (9-fluorenilmetossicarbonile) altamente stabile, ideale per la protezione temporanea dei gruppi amminici durante le reazioni di accoppiamento. La presenza del gruppo ciclobutilico conferisce rigidità stereochimica, migliorando la selettività nelle sintesi asimmetriche. Il gruppo metilamminico e la funzione acida carbossilica aumentano la solubilità in solventi organici polari, facilitando le reazioni in fase omogenea. Questo derivato aminoacidico è particolarmente utile nella chimica combinatoria e nella produzione di peptidi modificati, grazie alla sua elevata purezza stereochimica e alla stabilità sotto condizioni di reazione standard.

2172241-94-8 structure
Nome del prodotto:2-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidoacetic acid
2-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidoacetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidoacetic acid
- 2172241-94-8
- 2-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]acetic acid
- EN300-1533879
-
- Inchi: 1S/C25H28N2O5/c1-27(14-23(28)29)24(30)21(16-7-6-8-16)13-26-25(31)32-15-22-19-11-4-2-9-17(19)18-10-3-5-12-20(18)22/h2-5,9-12,16,21-22H,6-8,13-15H2,1H3,(H,26,31)(H,28,29)
- Chiave InChI: QARFRGGKGMOAGE-UHFFFAOYSA-N
- Sorrisi: O=C(C(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C1CCC1)N(C)CC(=O)O
Proprietà calcolate
- Massa esatta: 436.19982200g/mol
- Massa monoisotopica: 436.19982200g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 32
- Conta legami ruotabili: 9
- Complessità: 672
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 95.9Ų
- XLogP3: 3.8
2-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidoacetic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1533879-1.0g |
2-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]acetic acid |
2172241-94-8 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1533879-2.5g |
2-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]acetic acid |
2172241-94-8 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1533879-2500mg |
2-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]acetic acid |
2172241-94-8 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1533879-5000mg |
2-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]acetic acid |
2172241-94-8 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1533879-50mg |
2-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]acetic acid |
2172241-94-8 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1533879-500mg |
2-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]acetic acid |
2172241-94-8 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1533879-0.05g |
2-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]acetic acid |
2172241-94-8 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1533879-0.5g |
2-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]acetic acid |
2172241-94-8 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1533879-0.1g |
2-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]acetic acid |
2172241-94-8 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1533879-100mg |
2-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]acetic acid |
2172241-94-8 | 100mg |
$2963.0 | 2023-09-26 |
2-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidoacetic acid Letteratura correlata
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
3. Book reviews
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
2172241-94-8 (2-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidoacetic acid) Prodotti correlati
- 2228915-73-7(2-1-(1-{(tert-butoxy)carbonylamino}-2,2-dimethylpropyl)cyclobutylacetic acid)
- 1337788-04-1(3-(4,5-difluoro-2-methoxyphenyl)methylpyrrolidine)
- 923243-31-6(N-(4-{4-(diethylamino)-6-methylpyrimidin-2-ylamino}phenyl)-2,4,5-trimethylbenzene-1-sulfonamide)
- 1508979-63-2(1-(5-Chlorothiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one)
- 1516852-26-8(4-Piperidinecarboxylic acid, 4-(3-buten-1-yl)-)
- 1545574-90-0(4-ethyl-2-methylhexan-2-amine)
- 363179-65-1(1,2,4-Thiadiazol-3-amine,5-methoxy-)
- 1269836-26-1((2R)-2-amino-3-(4-bromothiophen-2-yl)propanoic acid)
- 854724-89-3(3,4-dimethylcyclohex-3-ene-1-sulfonyl chloride)
- 92534-69-5(1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti
